Cas no 25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester)

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2,2,2-trichloro-, trimethylsilyl ester
- TRIMETHYLSILYL TRICHLOROACETATE
- (trichloroacetyloxy)trimethylsilane
- Trichloressigsaeure-trimethylsilylester
- Trichloroacetic acid trimethylsilyl ester
- Trimethylsilyltrichloroacetat
- 2,2,2-Trichloro-Acetic Acid Trimethylsilyl Ester
- trimethylsilyl 2,2,2-trichloroacetate
- HAIZQIKYAKUOBN-UHFFFAOYSA-N
- NS00051065
- SCHEMBL1086612
- 25436-07-1
- DTXSID20948314
- FT-0638525
- trimethylsilyl 2, 2, 2-trichloroacetate
- EINECS 246-980-5
- A851821
-
- MDL: MFCD00013667
- インチ: InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
- InChIKey: HAIZQIKYAKUOBN-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 233.94400
- どういたいしつりょう: 233.944
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 使用できません
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.237 g/cm3
- ふってん: 93-94 ºC (43 Torr)
- フラッシュポイント: 44.7±27.3 ºC,
- 屈折率: 1.4410
- ようかいど: 極微溶性(0.92 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 2.73470
- ようかいせい: 使用できません
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester セキュリティ情報
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:10-21
-
危険物標識:
- 危険レベル:3.2
- 包装等級:III
- 危険レベル:3.2
- リスク用語:R10
- 包装グループ:III
- セキュリティ用語:3.2
- TSCA:No
- 包装カテゴリ:III
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | S20350-10g |
Trimethylsilyl trichloroacetate |
25436-07-1 | 10g |
£256.00 | 2022-02-28 |
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 関連文献
-
Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724
-
Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724
Acetic acid,2,2,2-trichloro-, trimethylsilyl esterに関する追加情報
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester: A Versatile Compound in Biomedical Research
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester is a synthetic compound with significant applications in pharmaceutical chemistry and biological research. As a derivative of 2,2,2-trichloroacetic acid, this compound features a trimethylsilyl ester group, which enhances its solubility and reactivity in organic synthesis. The CAS No. 25436-07-1 serves as a unique identifier for this compound, enabling precise reference in scientific literature and industrial applications. Its molecular structure combines the electrophilic properties of the trichloroacetyl group with the steric shielding of the trimethylsilyl moiety, making it a valuable reagent in the development of complex organic molecules.
The trimethylsilyl ester functionality of this compound plays a critical role in its utility as a synthetic intermediate. Unlike conventional esters, the trimethylsilyl group provides enhanced stability under acidic conditions, allowing for controlled hydrolysis in multi-step syntheses. This property is particularly advantageous in the preparation of bioactive molecules, where precise functional group manipulation is required. Recent studies have highlighted its potential in the synthesis of trichloroacetyl derivatives with applications in antiviral and anti-inflammatory drug design.
Current research trends in biomedical science emphasize the importance of trichloroacetyl derivatives in modulating biological targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated the use of Acetic acid,2,2,2-trichloro-, trimethylsilyl ester as a key intermediate in the synthesis of trichloroacetyl-based inhibitors targeting the SARS-CoV-2 main protease. The trimethylsilyl ester group was found to improve the solubility of the final product, enabling efficient delivery to infected cells. This highlights the compound's role in the development of antiviral therapeutics.
Another area of interest is the application of this compound in the design of trichloroacetyl-containing prodrugs. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* explored its use in the synthesis of trichloroacetyl-linked peptides for targeted drug delivery. The trimethylsilyl ester group was shown to protect the trichloroacetyl moiety during in vivo administration, ensuring controlled release at the target site. This approach has potential implications for the treatment of chronic inflammatory diseases, where localized drug delivery is critical.
The trichloroacetyl group of this compound also exhibits unique interactions with biological macromolecules. A 2022 review in *Chemical Reviews* discussed the role of trichloroacetyl derivatives in modulating protein-ligand binding affinities. The trimethylsilyl ester functionality was found to enhance the hydrophobicity of the trichloroacetyl group, enabling stronger interactions with hydrophobic pockets in target proteins. This property has been leveraged in the development of trichloroacetyl-based drugs targeting G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes.
From a synthetic perspective, the trimethylsilyl ester group of this compound offers advantages in cross-coupling reactions. A 2023 paper in *Organic Letters* reported the use of Acetic acid,2,2,2-trichloro-, trimethylsilyl ester as a coupling partner in Suzuki-Miyaura reactions, where the trimethylsilyl group facilitated the formation of carbon-carbon bonds with high regioselectivity. This application underscores its utility in the construction of complex organic frameworks, a key requirement for modern drug discovery.
Environmental and safety considerations are also important in the use of this compound. While the trichloroacetyl group is known for its reactivity, the trimethylsilyl moiety provides a level of stability that minimizes unintended side reactions. However, proper handling and disposal protocols are essential to ensure compliance with regulatory standards. Research into greener synthesis methods for this compound is ongoing, with a focus on reducing the environmental impact of its production.
In summary, Acetic acid,2,2,2-trichloro-, trimethylsilyl ester (CAS No. 25436-07-1) represents a versatile compound with broad applications in biomedical research. Its unique combination of trichloroacetyl and trimethylsilyl functionalities enables its use in drug synthesis, targeted delivery systems, and molecular interactions with biological targets. Ongoing studies continue to expand its potential in the development of innovative therapeutics and chemical tools for life sciences.
25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester) 関連製品
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)
- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)
- 876607-76-0((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)




